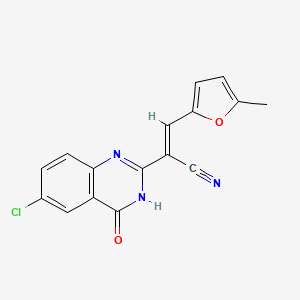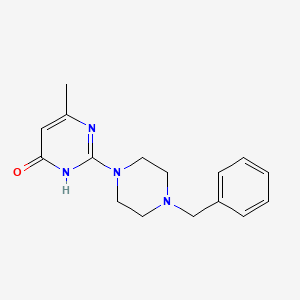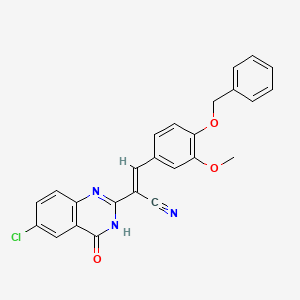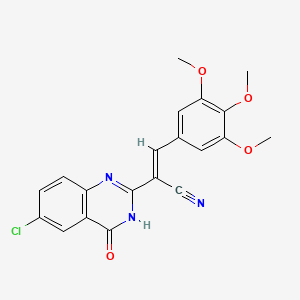![molecular formula C21H21N3O2 B3718904 N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B3718904.png)
N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide
描述
N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide typically involves a multi-step process. One common method includes the reaction of phthalic anhydride with anilines and anthranilamide in water without any catalyst . This eco-friendly, one-pot synthesis is advantageous due to its simplicity and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of water as a solvent, which is non-toxic, non-flammable, and reusable .
化学反应分析
Types of Reactions
N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .
科学研究应用
N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
作用机制
The mechanism of action of N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclooxygenase, which plays a role in inflammation and pain pathways . Additionally, it may interact with bacterial cell walls, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
4-oxo-3,4-dihydroquinazolin-2-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
N-arylbenzamides: These compounds also possess anti-inflammatory and analgesic properties.
Uniqueness
N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide is unique due to its specific substitution pattern, which enhances its biological activity and potential therapeutic applications .
属性
IUPAC Name |
N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(15-6-2-1-3-7-15)22-16-12-10-14(11-13-16)19-23-18-9-5-4-8-17(18)21(26)24-19/h4-5,8-13,15H,1-3,6-7H2,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSWGEKHLDTZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3718835.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B3718849.png)

![2-{[3-(2-chlorophenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B3718860.png)
![4-methyl-2-[2-[2-(2-phenylphenoxy)ethoxy]ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718867.png)
![2-{[3-(4-chloro-3-ethylphenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B3718870.png)
![1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone](/img/structure/B3718884.png)
![4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718896.png)
![4-methyl-2-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718915.png)
![4-methyl-2-[3-(2-phenylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718922.png)
![N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B3718929.png)
